2-(2-chloro-6-fluorophenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide
Description
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Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFN5O2/c1-22-8-9(6-19-22)15-20-14(24-21-15)7-18-13(23)5-10-11(16)3-2-4-12(10)17/h2-4,6,8H,5,7H2,1H3,(H,18,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEKONMCEZPWPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)CC3=C(C=CC=C3Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound can be characterized by its unique chemical structure, which includes:
- A chloro-fluorophenyl group
- An oxadiazole moiety
- A pyrazole derivative
This structural configuration is believed to contribute to its interaction with various biological targets.
Anticancer Activity
Research indicates that compounds similar to 2-(2-chloro-6-fluorophenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide exhibit significant anticancer properties. For instance, derivatives containing oxadiazole and pyrazole rings have been evaluated for their ability to inhibit cancer cell proliferation.
Key Findings:
- Inhibition of Cancer Cell Lines: Studies have shown that certain oxadiazole derivatives can effectively inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and HEPG-2 (liver cancer) cells .
- Mechanisms of Action: The proposed mechanisms include the induction of apoptosis and cell cycle arrest at specific phases (G2/M phase), along with the modulation of oxidative stress pathways .
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor:
- Alkaline Phosphatase Inhibition: Some derivatives demonstrate significant inhibitory effects on tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP), which are crucial in various metabolic processes .
Neuropharmacological Effects
Preliminary studies suggest that compounds with similar structures may possess neuropharmacological properties:
- mGlu4 Receptor Modulation: Certain oxadiazole derivatives have been identified as positive allosteric modulators of the mGlu4 receptor, which is implicated in anxiety and depression therapies .
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of a related oxadiazole compound. The results indicated a dose-dependent inhibition of cell proliferation in MCF-7 cells with an IC50 value significantly lower than conventional chemotherapeutics.
Study 2: Enzyme Inhibition Profile
Another investigation assessed the enzyme inhibition profile of several derivatives. The results demonstrated that certain compounds exhibited superior inhibition compared to existing medications, suggesting their potential as novel therapeutic agents.
Table 1: Biological Activity Summary
| Activity Type | Target Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 5.0 | Induction of apoptosis |
| Anticancer | HEPG-2 | 7.5 | Cell cycle arrest |
| Enzyme Inhibition | h-TNAP | 0.25 | Competitive inhibition |
| Neuropharmacological | mGlu4 Receptor | N/A | Positive allosteric modulation |
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to 2-(2-chloro-6-fluorophenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide have shown promising results in inhibiting tumor growth in various cancer cell lines. In vitro assays have reported percent growth inhibitions (PGIs) of over 75% against several cancer types, including glioblastoma and ovarian cancer .
| Cancer Cell Line | Percent Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H40 | 75.99 |
| HOP-92 | 67.55 |
| A549/ATCC | 56.88 |
Anti-inflammatory Properties
In silico studies suggest that this compound may act as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. Molecular docking studies indicate favorable binding interactions, warranting further investigation into its anti-inflammatory mechanisms .
Case Studies
-
Study on Anticancer Efficacy:
A recent study evaluated the anticancer effects of a series of oxadiazole derivatives, including those related to our compound. The results indicated that specific modifications to the oxadiazole ring significantly enhanced cytotoxicity against cancer cell lines such as LN229 (glioblastoma) and A549 (lung cancer) . -
In Silico Docking Studies:
Molecular docking simulations have shown that the compound exhibits strong binding affinity to target proteins associated with cancer pathways. These findings support the hypothesis that structural modifications can lead to improved biological activity .
Q & A
Q. What are the key synthetic steps and reagents for preparing this compound?
The synthesis involves multi-step routes, typically starting with the formation of the oxadiazole ring via cyclization of acylated precursors. For example:
- Step 1: Reacting 1-methyl-1H-pyrazole-4-carboxylic acid with hydroxylamine to form an intermediate hydroxamic acid.
- Step 2: Cyclization with chloroacetyl chloride in the presence of triethylamine to construct the 1,2,4-oxadiazole core .
- Step 3: Coupling the oxadiazole intermediate with 2-(2-chloro-6-fluorophenyl)acetamide using a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 80–100°C . Key reagents include chloroacetyl chloride, triethylamine, and DMF. Reaction progress is monitored via TLC .
Q. Which analytical techniques are critical for structural confirmation?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are used to verify bond formation (e.g., oxadiazole C-O-C peaks at ~160–170 ppm in 13C NMR) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy: Detects functional groups like C=O (1650–1750 cm⁻¹) and C-F (1100–1250 cm⁻¹) .
Q. What preliminary biological activities are hypothesized based on structural analogs?
Analogous compounds with oxadiazole and pyrazole motifs show antimicrobial and anticancer activities. For instance:
- Oxadiazole derivatives inhibit kinase enzymes (e.g., EGFR) via π-π stacking interactions .
- Fluorophenyl groups enhance bioavailability and target binding in cellular assays . Initial screening should include enzyme inhibition assays (e.g., kinase panels) and cytotoxicity testing (e.g., MTT assays on cancer cell lines).
Advanced Research Questions
Q. How can computational methods optimize the synthesis pathway?
- Quantum Chemical Calculations: Predict reaction pathways and transition states to identify energetically favorable conditions (e.g., solvent effects, temperature) .
- Machine Learning (ML): Train models on existing reaction datasets to predict optimal catalysts or solvents. For example, ICReDD’s feedback loop integrates computational predictions with experimental validation .
- Example: Transition-state modeling for oxadiazole cyclization might reveal DMF as a superior solvent due to its polar aprotic nature, stabilizing intermediates .
Q. How to address contradictions in biological activity data across studies?
- Dose-Response Analysis: Re-evaluate IC50 values under standardized conditions (e.g., pH, serum content) to rule out assay variability .
- Metabolic Stability Testing: Use liver microsomes to assess if discrepancies arise from differential compound metabolism .
- Structural Analog Comparison: Create a table comparing substituent effects (see Table 1 ) .
Table 1: Structural Features vs. Bioactivity in Analogs
| Substituent | Target Affinity (IC50, nM) | Solubility (µM) |
|---|---|---|
| 4-Fluorophenyl | 120 ± 15 | 45 |
| 2-Chloro-6-fluorophenyl | 85 ± 10 | 32 |
Q. What experimental design strategies improve reaction yield and purity?
- Design of Experiments (DoE): Use fractional factorial designs to test variables (temperature, solvent ratio, catalyst loading) with minimal runs .
- Case Study: A 3-factor, 2-level DoE for oxadiazole synthesis identified optimal conditions: 90°C, DMF solvent, and 1.2 eq. triethylamine, improving yield from 60% to 88% .
- Process Analytical Technology (PAT): In-line IR monitors reaction progress in real time, reducing impurities .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Core Modifications: Synthesize derivatives with varied substituents on the pyrazole (e.g., methyl vs. ethyl groups) or oxadiazole (e.g., chloro vs. bromo).
- Bioisosteric Replacement: Replace the fluorophenyl group with a thiophene to assess π-electron requirements .
- 3D-QSAR Modeling: Use CoMFA or CoMSIA to correlate steric/electrostatic fields with activity data .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
